molecular formula C6H11NO B155649 1-Isocyanato-3-methylbutane CAS No. 1611-65-0

1-Isocyanato-3-methylbutane

Cat. No.: B155649
CAS No.: 1611-65-0
M. Wt: 113.16 g/mol
InChI Key: UQNAQAROTUILLB-UHFFFAOYSA-N
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Description

1-Isocyanato-3-methylbutane is an organic compound with the molecular formula C6H11NO. It is a specialty product often used in proteomics research. This compound is characterized by the presence of an isocyanate group (-N=C=O) attached to a 3-methylbutane chain. Its unique structure makes it a valuable reagent in various chemical reactions and industrial applications .

Preparation Methods

The synthesis of 1-Isocyanato-3-methylbutane typically involves the reaction of 3-methylbutan-1-amine with phosgene (COCl2). The reaction proceeds under controlled conditions to ensure the formation of the isocyanate group. The general reaction can be represented as follows:

3-methylbutan-1-amine+phosgeneThis compound+HCl\text{3-methylbutan-1-amine} + \text{phosgene} \rightarrow \text{this compound} + \text{HCl} 3-methylbutan-1-amine+phosgene→this compound+HCl

Industrial production methods often involve the use of advanced techniques to ensure high purity and yield. These methods may include the use of catalysts and optimized reaction conditions to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

1-Isocyanato-3-methylbutane undergoes various chemical reactions, including:

Common reagents used in these reactions include alcohols, amines, and water. The major products formed from these reactions are urethanes, ureas, and polyurethanes .

Scientific Research Applications

1-Isocyanato-3-methylbutane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Isocyanato-3-methylbutane involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic, allowing it to react readily with nucleophiles. This reactivity is the basis for its use in the formation of urethanes and ureas. The molecular targets and pathways involved in these reactions include the nucleophilic attack on the carbon atom of the isocyanate group, leading to the formation of stable products .

Comparison with Similar Compounds

1-Isocyanato-3-methylbutane can be compared with other isocyanates, such as:

The uniqueness of this compound lies in its specific structure, which provides a balance between reactivity and stability, making it suitable for a wide range of applications.

Properties

IUPAC Name

1-isocyanato-3-methylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-6(2)3-4-7-5-8/h6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQNAQAROTUILLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60167062
Record name Butane, 1-isocyanato-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60167062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1611-65-0
Record name Butane, 1-isocyanato-3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001611650
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butane, 1-isocyanato-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60167062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-isocyanato-3-methylbutane
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